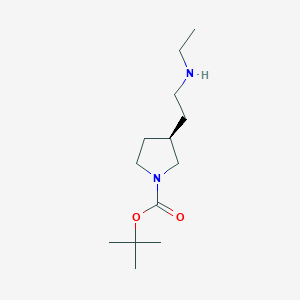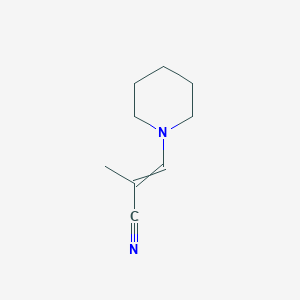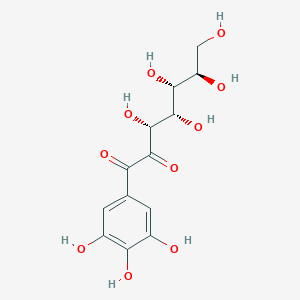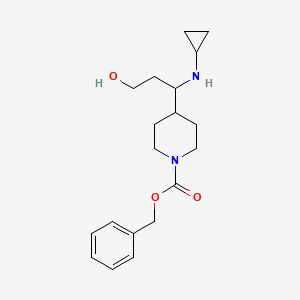
Benzyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a cyclopropylamino group, and a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the use of a stereoselective three-component Mannich reaction, which is inspired by biosynthesis . This reaction involves the use of a functionalized dienolate and a vinylogous Mannich-type reaction to form a chiral dihydropyridinone intermediate, which can then be further functionalized to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Mannich reaction and subsequent steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
Benzyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction would yield an alcohol.
科学的研究の応用
Benzyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate has a variety of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Uniqueness
Benzyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which includes a cyclopropylamino group and a hydroxypropyl group. This combination of functional groups gives the compound distinct chemical and biological properties compared to other piperidine derivatives.
特性
分子式 |
C19H28N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
benzyl 4-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c22-13-10-18(20-17-6-7-17)16-8-11-21(12-9-16)19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18,20,22H,6-14H2 |
InChIキー |
SHIILRSPUSYKRT-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(CCO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


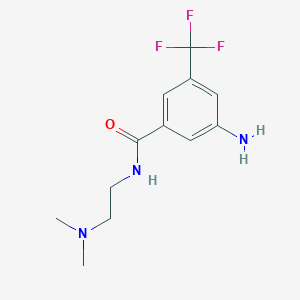

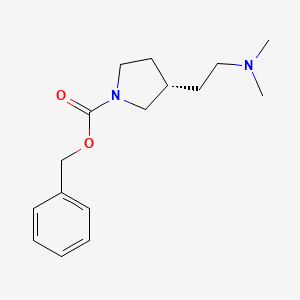
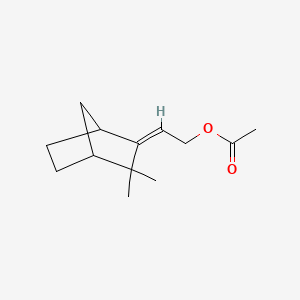
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
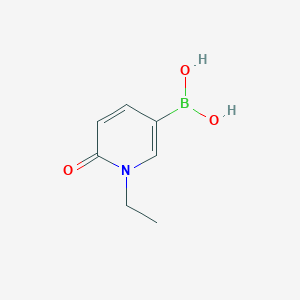
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)
